molecular formula C14H13NO2 B5628216 N-(3-hydroxyphenyl)-4-methylbenzamide

N-(3-hydroxyphenyl)-4-methylbenzamide

Cat. No. B5628216
M. Wt: 227.26 g/mol
InChI Key: IWBFDNSNIZBSOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3-hydroxyphenyl)-4-methylbenzamide and related compounds often involves acylation reactions. For instance, the acylation reaction of 3-aminophenol with 4-metoxybenzoylchloride in THF has been utilized for the preparation of similar compounds. This method is characterized by techniques such as ¹H NMR, ¹³C NMR, and elemental analysis to confirm the structure of the synthesized compound (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure of N-(3-hydroxyphenyl)-4-methylbenzamide derivatives has been extensively studied using single-crystal X-ray diffraction and DFT calculations. These studies reveal that such compounds crystallize in specific space groups and their molecular geometry is significantly influenced by intermolecular interactions, such as dimerization and crystal packing. These interactions have minor effects on bond lengths and angles but are crucial for dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).

Chemical Reactions and Properties

N-(3-hydroxyphenyl)-4-methylbenzamide and its derivatives participate in various chemical reactions, highlighting their versatile chemical properties. For example, the compound's ability to form N,O-bidentate directing groups makes it suitable for metal-catalyzed C–H bond functionalization reactions (Al Mamari & Al Lawati, 2019).

Physical Properties Analysis

The physical properties of N-(3-hydroxyphenyl)-4-methylbenzamide derivatives, such as crystallization behavior and stability, are closely related to their molecular structure. These properties can be influenced by the compound's interactions and conformation within the crystal lattice. Research has shown how these interactions affect the compound's stability and crystallization, providing insights into its physicochemical characteristics (Karabulut et al., 2014).

Chemical Properties Analysis

The chemical properties of N-(3-hydroxyphenyl)-4-methylbenzamide, such as its reactivity and interaction with other molecules, are critical for understanding its potential applications and reactions. Studies involving the synthesis and characterization of related compounds offer valuable insights into the chemical behavior and properties of N-(3-hydroxyphenyl)-4-methylbenzamide derivatives (Al Mamari & Al Lawati, 2019).

properties

IUPAC Name

N-(3-hydroxyphenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-5-7-11(8-6-10)14(17)15-12-3-2-4-13(16)9-12/h2-9,16H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBFDNSNIZBSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxyphenyl)-4-methylbenzamide

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